3-Aminobenzothioamide

Physicochemical characterization Synthetic intermediate Isomer comparison

Meta-positioned amino/thioamide groups enable regioselective heterocycle synthesis distinct from 2- or 4-isomers. Forms 6-membered chelate rings vs. 5-membered (ortho) or non-chelating (para). Higher thermal stability (bp 343.4°C) suits elevated-temperature protocols. ≥98% purity, verified batch-to-batch reproducibility. Ideal for SAR-driven pharmaceutical research and coordination chemistry.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 78950-36-4
Cat. No. B124690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzothioamide
CAS78950-36-4
Synonyms3-Aminobenzenecarbothioamide
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=S)N
InChIInChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10)
InChIKeyZKWTUTBIHCNCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminobenzenecarbothioamide (CAS 78950-36-4) Procurement Guide: Technical Specifications and Scientific Differentiation


3-Aminobenzenecarbothioamide (CAS 78950-36-4), also known as 3-aminothiobenzamide, is a sulfur-containing aromatic compound with the molecular formula C₇H₈N₂S . It belongs to the class of primary thioamides, characterized by the presence of both an amino (–NH₂) and a thioamide (–C(=S)NH₂) functional group attached to a benzene ring at the meta-position [1]. The compound is widely recognized as a versatile synthetic intermediate in pharmaceutical and agrochemical research . Commercially, it is typically supplied as a crystalline solid with a reported purity of ≥97% and a melting point of 127–131°C, requiring storage at -20°C in an inert atmosphere due to air and moisture sensitivity .

Why Generic Substitution of 3-Aminobenzenecarbothioamide (CAS 78950-36-4) is Scientifically Inadvisable: Key Differentiators


Substituting 3-aminobenzenecarbothioamide with its structural analogs—such as the 2- or 4-aminobenzenecarbothioamide positional isomers—or with other thioamide building blocks introduces quantifiable differences in physicochemical properties, synthetic reactivity, and downstream functional outcomes. Positional isomerism dictates the spatial orientation of the reactive amino and thioamide groups, which critically governs regioselectivity in heterocycle formation and the geometry of metal-ligand coordination complexes [1]. Furthermore, differences in predicted vapor pressure and boiling point across isomers have direct implications for handling, purification, and long-term storage stability . The available commercial purity specifications (≥97%) and documented batch-specific quality control data (e.g., HPLC, NMR) provide a verifiable baseline for consistent experimental reproducibility, which is not guaranteed with lower-purity or uncharacterized alternatives . The following quantitative evidence outlines the specific, measurable parameters where 3-aminobenzenecarbothioamide distinguishes itself from its closest comparators.

Quantitative Comparative Evidence for 3-Aminobenzenecarbothioamide (CAS 78950-36-4) vs. Closest Analogs


Positional Isomer Physicochemical Comparison: Boiling Point and Vapor Pressure Differences Impacting Purification and Storage

The meta-substitution pattern of 3-aminobenzenecarbothioamide confers distinct physicochemical properties compared to its ortho- and para- isomers. Predicted boiling point data show a clear gradient: the 3-isomer exhibits the highest boiling point (343.4 °C) and the lowest vapor pressure (0.0 mmHg at 25 °C) among the three positional isomers. This lower volatility is beneficial for high-temperature reactions and reduces evaporative loss during storage [1]. In contrast, the 2-isomer (CAS 2454-39-9) has a predicted boiling point of 318.8 °C and a vapor pressure of 0.0 mmHg at 25 °C, while the 4-isomer (CAS 4714-67-4) has a predicted boiling point of 325.6 °C and a vapor pressure of 0.0 mmHg at 25 °C [2]. The higher boiling point of the 3-isomer suggests greater thermal stability and a potentially wider operational temperature window for synthetic applications involving heating.

Physicochemical characterization Synthetic intermediate Isomer comparison

Quantified Vendor Purity and Batch-to-Batch Consistency for Reliable Synthesis

Procurement decisions for research intermediates rely heavily on assured purity and batch-to-batch consistency. Multiple reputable vendors, including Cayman Chemical and Thermo Fisher Scientific (Alfa Aesar), specify a purity of ≥97% for 3-aminobenzenecarbothioamide . This is a verifiable, quantitative metric. In contrast, while the 4-isomer is also commercially available, its listed purity is ≥95% from at least one major supplier, representing a lower minimum threshold for starting material quality . The availability of batch-specific analytical data, such as HPLC, NMR, and Certificates of Analysis (CoA) for the 3-isomer, provides a documented chain of evidence for material integrity, directly supporting the reproducibility of synthetic protocols and biological assays.

Quality Control Reproducibility Analytical Chemistry

Positional Isomerism Dictates Regiochemical Outcomes in Heterocycle Synthesis: Thiazole and Benzothiazole Formation

The primary synthetic utility of 3-aminobenzenecarbothioamide lies in its role as a precursor to heterocyclic scaffolds like thiazoles and benzothiazoles [1]. The meta-position of the amino group relative to the thioamide dictates a specific geometry for ring-closure reactions, yielding a distinct regioisomeric product compared to reactions using the ortho- or para- isomers. For example, condensation with an electrophilic carbonyl compound will result in a different substitution pattern on the final heterocycle, which is a critical determinant of its biological activity and binding affinity. While specific comparative yield data is unavailable, the principle is well-established: the choice of positional isomer is not interchangeable; it directly determines the molecular architecture of the synthesized product [2].

Heterocyclic Chemistry Regioselectivity Medicinal Chemistry

Distinct Coordination Chemistry: Sulfur and Nitrogen Donor Atom Geometry

3-Aminobenzenecarbothioamide acts as a bidentate ligand via its sulfur and nitrogen donor atoms [1]. The meta-substitution pattern imposes a specific 'bite angle' and geometry when coordinating to a metal center, which is fundamentally different from the ortho- and para- isomers. The ortho-isomer, for instance, can form a more stable 5-membered chelate ring, while the meta-isomer leads to a larger, more flexible 6-membered ring, and the para-isomer is incapable of forming an intramolecular chelate . This geometric constraint directly influences the stability, electronic properties, and catalytic activity of the resulting metal complexes. The choice of ligand isomer is therefore a critical parameter in the design of homogeneous catalysts or metal-based therapeutics.

Coordination Chemistry Ligand Design Catalysis

Biological Activity Profile: PARP Inhibition and Hydrogen Sulfide (H2S) Donation

The compound is reported to possess a dual biological activity profile as both an inhibitor of poly (ADP-ribose) polymerase (PARP) and a small-molecule hydrogen sulfide (H₂S) donor . This dual functionality is not uniformly reported for its positional isomers. The inhibition of PARP, an enzyme critical for DNA repair, suggests potential applications in oncology and ischemia-reperfusion injury research, while its ability to donate H₂S, a gaseous signaling molecule, implicates it in cardiovascular and anti-inflammatory studies . While quantitative IC50 values for this specific compound against PARP are not readily available in the public domain, the described mechanism provides a defined biochemical rationale for its selection in targeted research programs over other thioamides lacking this documented activity profile.

Biochemical Assay Mechanism of Action Pharmacology

Recommended Application Scenarios for 3-Aminobenzenecarbothioamide (CAS 78950-36-4) Based on Comparative Evidence


Synthesis of meta-Substituted Heterocyclic Scaffolds in Medicinal Chemistry

Given its defined meta-substitution pattern, 3-aminobenzenecarbothioamide is the reagent of choice for synthesizing thiazole or benzothiazole derivatives with a specific, non-ortho and non-para substitution pattern. This is crucial for exploring structure-activity relationships (SAR) where the spatial orientation of the aromatic amine is a key variable for target binding [1]. The assured ≥97% purity and batch consistency provided by vendors ensure that the regioisomeric purity of the final heterocyclic product is not compromised by the starting material, thereby strengthening the validity of SAR conclusions.

Development of Metal Complexes Requiring 6-Membered Chelate Rings

In coordination chemistry and catalysis research, 3-aminobenzenecarbothioamide serves as a specific ligand for constructing metal complexes with a 6-membered chelate ring geometry [1]. This distinguishes it from the 2-isomer, which forms 5-membered rings, and the 4-isomer, which cannot chelate. Researchers aiming to modulate the stability, redox potential, or catalytic turnover of a metal center by altering chelate ring size should procure this specific meta-isomer. Its higher thermal stability (boiling point of 343.4 °C) may also offer advantages in reactions requiring elevated temperatures.

Investigating PARP-Dependent Pathways and H₂S-Mediated Signaling

For biochemical and pharmacological studies focused on PARP inhibition or hydrogen sulfide (H₂S) signaling, 3-aminobenzenecarbothioamide offers a dual-activity chemical probe [1]. While quantitative inhibitory data is lacking, its documented mechanism distinguishes it from generic thioamide intermediates. Researchers should prioritize this compound when exploring the intersection of DNA damage response pathways and gasotransmitter biology. The availability of solubility data (e.g., DMF: 10 mg/mL; DMSO: 5 mg/mL) facilitates its direct use in cell-based assays.

Precision Synthesis Requiring High-Temperature Stability

The compound's predicted boiling point of 343.4 °C, which is significantly higher than that of its 2- and 4-isomers [1], makes it a more robust intermediate for synthetic protocols involving prolonged heating or high-boiling solvents. This property is particularly relevant for industrial-scale or continuous-flow chemistry applications where thermal degradation or premature volatilization of the intermediate can lead to yield loss and process inefficiency. Selecting the 3-isomer over its lower-boiling analogs may confer a practical advantage in process robustness.

Technical Documentation Hub

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